molecular formula C24H20FN3O3S B2837873 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886933-55-7

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2837873
CAS No.: 886933-55-7
M. Wt: 449.5
InChI Key: VLTBGRZMHIKUOV-UHFFFAOYSA-N
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Description

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H20FN3O3S and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications

MAP Kinase Inhibition

  • The study by Peifer et al. (2007) explored compounds structurally similar to the given compound, focusing on their role as inhibitors of MAPK, particularly p38alphaMAPK. They highlighted the significance of molecular geometry and binding modes in such inhibitors, specifically discussing the differences in binding to ATP pockets of p38alpha and JNK3 (Peifer et al., 2007).

Antimicrobial Evaluation

  • Desai et al. (2020) conducted a study involving derivatives of the compound, focusing on their antibacterial and antifungal activities. The research included molecular docking studies against microbial DNA gyrase subunit B to understand the binding affinity and potential mechanisms of antimicrobial action (Desai et al., 2020).
  • Another study by Ansari & Khan (2017) synthesized similar compounds as potential antimicrobial agents. They particularly noted the compounds with fluoro-substituted rings, highlighting their potent antimicrobial activity against various strains (Ansari & Khan, 2017).

Antimalarial and Antimicrobial Activities

  • Sarveswari et al. (2014) synthesized derivatives and screened them for antimicrobial and in silico antimalarial activities. Some compounds demonstrated potent antimalarial activity, along with moderate antimicrobial effectiveness (Sarveswari et al., 2014).

Anticancer Activity

  • Liu et al. (2009) synthesized oxazole derivatives related to the compound and evaluated their antiproliferative activities against various cancer cell lines, finding significant inhibitory effects (Liu et al., 2009).

Antioxidant Efficiency

  • Hussein et al. (2016) studied the antioxidant efficiency of synthesized compounds in lubricating greases. They found a correlation between the structural properties of the compounds and their efficiency as antioxidants (Hussein et al., 2016).

Antitumor and Biological Activities

  • Houlihan et al. (1995) explored the antitumor activity of imidazo[2,1-a]isoquinolines, which are structurally related to the compound. Some derivatives showed effective cytotoxicity against tumor cell lines and were evaluated for potential clinical application (Houlihan et al., 1995).

Properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-16-8-6-15(7-9-16)20-13-19(22-5-2-12-32-22)27-28(20)23(29)14-31-21-4-1-3-18-17(21)10-11-26-24(18)30/h1-9,12,20H,10-11,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTBGRZMHIKUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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